REACTION_CXSMILES
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[CH3:1][N:2]1[CH2:7][CH:6]=[C:5]([C:8]2[CH:9]=[C:10]([NH2:18])[CH:11]=[C:12]([C:14]([F:17])([F:16])[F:15])[CH:13]=2)[CH2:4][CH2:3]1>CCO>[CH3:1][N:2]1[CH2:3][CH2:4][CH:5]([C:8]2[CH:9]=[C:10]([NH2:18])[CH:11]=[C:12]([C:14]([F:15])([F:16])[F:17])[CH:13]=2)[CH2:6][CH2:7]1
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Name
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3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-(trifluoromethyl)benzenamine
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Quantity
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2.05 g
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Type
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reactant
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Smiles
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CN1CCC(=CC1)C=1C=C(C=C(C1)C(F)(F)F)N
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Name
|
|
Quantity
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40 mL
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Type
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solvent
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Smiles
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CCO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Into a 100 mL round bottom flask was placed
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Type
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CUSTOM
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Details
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Flask sparged with argon
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Type
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ADDITION
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Details
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10% Palladium on carbon (100 mg) is added
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Type
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CUSTOM
|
Details
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Argon removed
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Type
|
CUSTOM
|
Details
|
replaced with hydrogen via balloon, stirs overnight at RT
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
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Filtered
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Type
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CUSTOM
|
Details
|
reaction mixture through Celite® under inert atmosphere
|
Type
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CUSTOM
|
Details
|
Purified via silica column
|
Type
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CUSTOM
|
Details
|
Affords a pale yellow oil
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Name
|
|
Type
|
|
Smiles
|
CN1CCC(CC1)C=1C=C(C=C(C1)C(F)(F)F)N
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |